Morphine-3-glucuronide

Description

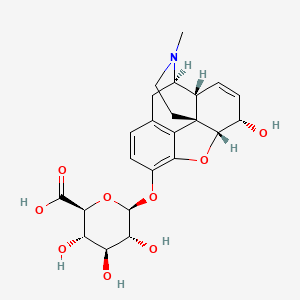

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXKFONHRHFBZ-ZXDZBKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174157 | |

| Record name | Morphine-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morphine-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20290-09-9 | |

| Record name | (-)-Morphine 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphine-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27Z9CH39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morphine-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Morphine-3-glucuronide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a potent opioid analgesic, undergoes extensive metabolism in humans, primarily through glucuronidation. This process, crucial for its detoxification and excretion, leads to the formation of two main metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). While M6G exhibits analgesic properties, M3G is considered inactive as an analgesic and has been associated with neuroexcitatory side effects.[1][2] Understanding the synthesis pathway of M3G is therefore of paramount importance in drug development and clinical pharmacology. This technical guide provides an in-depth overview of the core synthesis pathway of M3G in humans, detailing the enzymatic processes, quantitative kinetics, cellular localization, and relevant experimental methodologies.

The Core Synthesis Pathway

The primary mechanism for the synthesis of this compound is a Phase II metabolic reaction known as glucuronidation. This process involves the covalent linkage of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 3-hydroxyl group of morphine. This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs).[3][4]

The glucuronidation of morphine to M3G significantly increases its water solubility, facilitating its renal excretion.[5] The reaction predominantly occurs in the liver, within the lumen of the endoplasmic reticulum.[6]

Key Enzymes Involved

While several UGT isoforms can contribute to the formation of M3G, the primary enzyme responsible for this biotransformation in humans is UGT2B7 .[3][7][8] Studies using recombinant human UGTs and human liver microsomes (HLMs) have consistently demonstrated the principal role of UGT2B7 in catalyzing the glucuronidation of morphine at the 3-position.[9][10]

Other UGT isoforms have also been shown to catalyze M3G formation in vitro, including:

However, their in vivo contribution to the overall M3G synthesis is considered to be of minor biological significance compared to UGT2B7.[11][12]

Cellular Localization

The UGT enzymes are transmembrane glycoproteins embedded in the membrane of the smooth endoplasmic reticulum (ER) of various tissues, with the highest concentration found in hepatocytes in the liver.[6][10] The catalytic site of the UGT enzymes faces the lumen of the ER. Morphine, a lipophilic compound, can cross the cell membrane and enter the ER, where it encounters the UGT enzymes. The co-substrate, UDPGA, is synthesized in the cytoplasm and transported into the ER lumen. Once formed, M3G and M6G are transported out of the hepatocyte into the bloodstream by efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3.[1][10]

Quantitative Data

The kinetics of M3G formation have been characterized in various experimental systems. The following tables summarize key quantitative data for the primary enzyme, UGT2B7, and other contributing isoforms.

Table 1: Michaelis-Menten Constants (Km) for M3G Formation by Human UGT Isoforms

| UGT Isoform | Apparent Km (mM) | Experimental System | Reference |

| UGT2B7 | 0.42 (high-affinity) | Recombinant UGTs | [7] |

| 8.3 (low-affinity) | |||

| UGT1A1 | 2.6 - 37.4 | Recombinant UGTs | [7] |

| UGT1A3 | 2.6 - 37.4 | Recombinant UGTs | [7] |

| UGT1A6 | 2.6 - 37.4 | Recombinant UGTs | [7] |

| UGT1A8 | 2.6 - 37.4 | Recombinant UGTs | [7] |

| UGT1A9 | 2.6 - 37.4 | Recombinant UGTs | [7] |

| UGT1A10 | 2.6 - 37.4 | Recombinant UGTs | [7] |

Note: The kinetics of M3G formation by UGT2B7 are atypical and have been described by a biphasic Michaelis-Menten model, suggesting two binding sites with different affinities.[7]

Table 2: In Vivo Metabolite Ratios of Morphine Glucuronides

| Parameter | Ratio | Route of Administration | Reference |

| M3G:Morphine (AUC) | 29.9 ± 6.8 | Oral | [13] |

| 7.7 ± 1.4 | Intravenous | [13] | |

| M6G:Morphine (AUC) | 3.6 ± 1.2 | Oral | [13] |

| 0.7 ± 0.3 | Intravenous | [13] | |

| M3G:M6G (Formation) | ~5.5:1 | - | [14] |

| M3G/M6G | 5.65:1 | Oral | [15] |

| 5.70:1 | Subcutaneous | [15] |

AUC: Area Under the plasma concentration-time Curve

Experimental Protocols

The study of M3G synthesis relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro UGT Activity Assay Using Human Liver Microsomes (HLMs) or Recombinant UGTs

This protocol is a standard method to determine the kinetics of M3G formation by specific UGT isoforms.

Materials:

-

Human Liver Microsomes (HLMs) or microsomes from cells expressing a specific recombinant human UGT isoform (e.g., UGT2B7).[9][16]

-

Morphine hydrochloride.

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt.

-

Magnesium chloride (MgCl2).

-

Tris-HCl buffer (pH 7.4).

-

Acetonitrile (HPLC grade).

-

Formic acid.

-

Internal standard for HPLC analysis (e.g., naloxone).

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and the microsomal protein (HLMs or recombinant UGT).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add varying concentrations of morphine to the mixture. Initiate the glucuronidation reaction by adding the co-substrate, UDPGA.[17]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Quantification by HPLC: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection to quantify the amount of M3G formed.[15][17] An internal standard is used to ensure accuracy.

-

Data Analysis: Determine the reaction velocity at each substrate concentration. Fit the data to the Michaelis-Menten equation (or a biphasic model for UGT2B7) to calculate the Km and Vmax values.[7]

In Vivo Pharmacokinetic Study in Human Volunteers

This protocol is used to determine the formation and elimination kinetics of M3G in a clinical setting.

Materials and Equipment:

-

Pharmaceutical-grade morphine for administration (oral or intravenous).[13][18]

-

Blood collection tubes (e.g., containing heparin or EDTA).

-

Centrifuge.

-

Equipment for plasma separation and storage (-80°C freezer).

-

HPLC-MS/MS system for bioanalysis.

Procedure:

-

Subject Recruitment: Recruit healthy human volunteers or patients under a protocol approved by an institutional review board.[13][15]

-

Drug Administration: Administer a single dose of morphine either orally or intravenously.[13]

-

Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[13]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of morphine, M3G, and M6G in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

-

Pharmacokinetic Analysis: Use pharmacokinetic modeling software to analyze the plasma concentration-time data. Calculate key parameters such as the area under the curve (AUC), clearance, volume of distribution, and half-life for morphine and its metabolites.[13][15]

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Frontiers | this compound, Physiology and Behavior [frontiersin.org]

- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morphine metabolism, transport and brain disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

- 7. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morphine glucuronide-to-morphine plasma ratios are unaffected by the UGT2B7 H268Y and UGT1A1*28 polymorphisms in cancer patients on chronic morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Morphine pharmacokinetics and metabolism in humans. Enterohepatic cycling and relative contribution of metabolites to active opioid concentrations [pubmed.ncbi.nlm.nih.gov]

- 14. Morphine glucuronidation and glucosidation represent complementary metabolic pathways that are both catalyzed by UDP-glucuronosyltransferase 2B7: kinetic, inhibition, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Prospective Population Pharmacokinetic Study on Morphine Metabolism in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modelling concentration-analgesia relationships for morphine to evaluate experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Morphine-3-glucuronide: A Technical Guide to its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, the gold standard for severe pain management, undergoes extensive metabolism, primarily through glucuronidation, to produce two major metabolites: morphine-6-glucuronide (M6G) and morphine-3-glucuronide (M3G). While M6G is a potent analgesic, often exceeding the potency of morphine itself, M3G presents a more complex and often contradictory pharmacological profile. Historically dismissed as an inactive metabolite, a growing body of evidence has revealed that M3G is biologically active and may contribute to some of the undesirable side effects of morphine therapy, including neuro-excitatory phenomena. This technical guide provides an in-depth exploration of the pharmacological activity of M3G, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Receptor Binding Profile

Initial studies suggesting M3G binding to mu-opioid receptors have been challenged by findings indicating that this apparent affinity may be due to contamination of M3G samples with trace amounts of morphine.[2] Rigorous purification of M3G significantly reduces its binding to mu-opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

| Compound | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |

| Morphine | ~1-10 | >1000 | >1000 |

| This compound (M3G) | >1000 (Contamination may lead to apparent Ki in the ~100-1000 nM range) | >10,000 | >10,000 |

| Morphine-6-glucuronide (M6G) | ~1-5 | ~100-500 | ~500-1000 |

Note: Ki values are approximate and can vary depending on the specific radioligand, tissue preparation, and assay conditions used.

In Vivo Pharmacological Effects: Neuro-excitation

The most prominent in vivo effects of M3G in animal models are neuro-excitatory in nature, directly opposing the analgesic and sedative effects of morphine. These effects include hyperalgesia (increased sensitivity to noxious stimuli), allodynia (pain perception from non-noxious stimuli), myoclonus (involuntary muscle twitching), and at high doses, convulsive seizures.[3][4]

Table 2: In Vivo Neuro-excitatory Effects of this compound in Rodents

| Effect | Species | Route of Administration | Effective Dose Range |

| Thermal Hyperalgesia | Mouse, Rat | Intrathecal (i.t.), Intracerebroventricular (i.c.v.) | 1-10 µg (i.t.) |

| Mechanical Allodynia | Mouse, Rat | Intrathecal (i.t.), Intracerebroventricular (i.c.v.) | 1-10 µg (i.t.) |

| Myoclonus/Convulsions | Rat | Intracerebroventricular (i.c.v.) | >20 µg (i.c.v.) |

Experimental Protocols

Objective: To measure the latency of a nociceptive response to a thermal stimulus.

Methodology:

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are habituated to the testing room and apparatus for at least 30 minutes before the experiment.

-

Procedure:

-

A baseline latency is established for each animal by placing it on the hot plate and recording the time (in seconds) it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (typically 30-45 seconds) is used to prevent tissue damage.

-

M3G or vehicle is administered (e.g., intrathecally).

-

At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), the animals are re-tested on the hot plate.

-

-

Data Analysis: A decrease in the response latency compared to baseline or vehicle-treated animals indicates hyperalgesia. Data are typically presented as the mean latency ± SEM.

Objective: To determine the mechanical withdrawal threshold of the paw in response to a non-noxious stimulus.

Methodology:

-

Apparatus: A set of calibrated von Frey filaments, which apply a known force when bent.

-

Animals: Rats or mice are placed in individual chambers with a wire mesh floor that allows access to the plantar surface of their paws. Animals are habituated to the chambers before testing.

-

Procedure:

-

Starting with a filament of low force, the filament is applied perpendicularly to the plantar surface of the hind paw until it buckles.

-

A positive response is recorded if the animal briskly withdraws its paw.

-

The "up-down" method is often used to determine the 50% withdrawal threshold. If there is no response, a stronger filament is used; if there is a response, a weaker filament is used. This is repeated until a pattern of responses is established around the threshold.

-

M3G or vehicle is administered.

-

The withdrawal threshold is re-assessed at various time points post-administration.

-

-

Data Analysis: A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia. The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).

Mechanisms of Action

Given its low affinity for opioid receptors, the neuro-excitatory effects of M3G are mediated through alternative pathways. The two primary mechanisms that have been extensively investigated are the activation of the Toll-like receptor 4 (TLR4) and the indirect modulation of the N-methyl-D-aspartate (NMDA) receptor.

Toll-like Receptor 4 (TLR4) Activation

M3G has been identified as an agonist of TLR4, a key receptor of the innate immune system.[5] TLR4 is expressed on microglia, the resident immune cells of the central nervous system. Activation of microglial TLR4 by M3G initiates a pro-inflammatory signaling cascade, leading to the release of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3] These cytokines can enhance neuronal excitability and contribute to the development of hyperalgesia and allodynia. The excitatory effects of M3G are attenuated in TLR4 knockout mice and by TLR4 antagonists.[3]

Caption: M3G activates the TLR4 signaling pathway in microglia.

Objective: To detect the phosphorylation of downstream signaling molecules in the TLR4 pathway in response to M3G.

Methodology:

-

Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of M3G (e.g., 1-10 µM) for specific time periods (e.g., 15, 30, 60 minutes). A positive control, such as lipopolysaccharide (LPS), is included.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of downstream targets like p38 MAPK, JNK, and NF-κB p65.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

Indirect NMDA Receptor Modulation

M3G does not directly bind to the NMDA receptor.[3] However, it can indirectly potentiate NMDA receptor function.[6] This is thought to occur through the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals. The M3G-induced increase in intracellular calcium in neurons is blocked by NMDA receptor antagonists, suggesting that NMDA receptor activation is a critical downstream event in M3G-induced neuro-excitation.[6]

Caption: M3G indirectly modulates NMDA receptor activity.

Objective: To measure changes in intracellular calcium concentration in neurons in response to M3G.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfusion and Stimulation:

-

Cells are continuously perfused with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

A baseline fluorescence is recorded.

-

The perfusion solution is switched to one containing M3G at a known concentration.

-

In some experiments, cells are pre-incubated with an NMDA receptor antagonist (e.g., AP5) to determine if the M3G-induced calcium response is NMDA receptor-dependent.

-

-

Data Acquisition and Analysis:

-

Fluorescence images are captured at regular intervals.

-

The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is calculated for individual neurons over time.

-

An increase in the fluorescence ratio or intensity indicates an increase in intracellular calcium.

-

Experimental Workflows

Visualizing the logical flow of experiments is crucial for understanding the research process.

Caption: A typical experimental workflow to study M3G's activity.

Summary and Future Directions

This compound is a pharmacologically active metabolite of morphine that produces neuro-excitatory effects, including hyperalgesia and allodynia, primarily through non-opioid receptor-mediated mechanisms. The activation of the TLR4 signaling pathway in microglia and the indirect potentiation of NMDA receptor function are the most well-supported mechanisms of action.

Table 3: Summary of In Vitro Cellular Effects of this compound

| Cell Type | Assay | Effect | IC50/EC50 |

| Microglia (BV-2) | IL-1β Release | Increased | ~1-10 µM |

| HEK293-TLR4 cells | TLR4 Activation (NF-κB reporter) | Increased | ~10-100 µM |

| Primary Neurons | Intracellular Calcium Increase | Increased | ~10-100 µM |

The clinical relevance of M3G's excitatory effects in humans receiving morphine therapy is still a subject of debate. However, in patients with renal impairment, where M3G can accumulate to high concentrations, it may contribute to the development of adverse neuro-excitatory side effects.

Future research should focus on:

-

Further elucidating the precise molecular interactions between M3G and the TLR4/MD2 complex.

-

Identifying the putative presynaptic receptor through which M3G modulates neurotransmitter release.

-

Conducting well-controlled clinical studies to definitively establish the contribution of M3G to the side-effect profile of morphine in different patient populations.

A deeper understanding of the pharmacological activity of M3G will be instrumental in developing safer and more effective opioid-based pain management strategies. This could involve the development of co-therapies that block the excitatory actions of M3G or the design of novel opioids with metabolic profiles that favor the production of analgesic metabolites over M3G.

References

- 1. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical Role of TLR4 on the Microglia Activation Induced by Maternal LPS Exposure Leading to ASD-Like Behavior of Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that intrathecal this compound may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. δ-opioid Receptor, Microglia and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid-Induced Microglia Reactivity Modulates Opioid Reward, Analgesia, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroexcitatory Enigma: A Technical Guide to Morphine-3-Glucuronide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, the gold standard for severe pain management, undergoes extensive metabolism, primarily into morphine-6-glucuronide (M6G), a potent analgesic, and morphine-3-glucuronide (M3G).[1] Unlike its parent compound and M6G, M3G possesses little to no affinity for opioid receptors and lacks analgesic properties.[2][3] Instead, a growing body of evidence from rodent models has illuminated a paradoxical role for M3G as a neuroexcitatory agent.[4] This technical guide provides an in-depth exploration of the neuroexcitatory effects of M3G in rodents, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. Understanding the mechanisms and consequences of M3G-induced neuroexcitation is critical for developing safer and more effective opioid-based therapies.

Core Neuroexcitatory Manifestations

In rodent models, centrally administered M3G elicits a consistent profile of neuroexcitatory behaviors, including:

-

Hyperalgesia and Allodynia: M3G induces a state of heightened sensitivity to noxious (hyperalgesia) and non-noxious (allodynia) stimuli.[1][4] This is characterized by reduced withdrawal latencies to thermal stimuli and decreased paw withdrawal thresholds to mechanical stimuli.[5][6]

-

Myoclonus and Seizures: At higher doses, M3G can induce myoclonic jerks and generalized seizures, which can be fatal.[2][4]

-

Behavioral Agitation: Rodents administered M3G often display signs of behavioral agitation and irritability.[4]

These effects are dose-dependent and are observed following intracerebroventricular (i.c.v.) and intrathecal (i.t.) administration, indicating a central mechanism of action.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neuroexcitatory effects of M3G in rodent models.

Table 1: M3G-Induced Hyperalgesia and Allodynia in Rodents

| Species | Route of Administration | M3G Dose | Behavioral Test | Key Findings | Reference(s) |

| Rat | Intrathecal (i.t.) | 0.75 μg | Thermal Hyperalgesia (Hargreaves test) | Significant decrease in paw withdrawal latency compared to saline control. | [4] |

| Rat | Intrathecal (i.t.) | 0.75 μg | Mechanical Allodynia (von Frey test) | Significant decrease in paw withdrawal threshold compared to saline control. | [4] |

| Mouse | Intrathecal (i.t.) | 100 ng | Mechanical Allodynia (von Frey test) | Induced significant allodynia. | [6][7] |

| Rat | Chronic Intrathecal (i.t.) | Twice daily for 6 days | Mechanical Allodynia (von Frey test) | Sensitized animals to mechanical stimulation. | [8] |

Table 2: M3G-Induced Seizures in Rodents

| Species | Route of Administration | M3G Dose | Seizure Assessment | Key Findings | Reference(s) |

| Rat | Intracerebroventricular (i.c.v.) | High doses | Behavioral observation | Dose-dependent induction of myoclonus and seizures. | [2] |

| Mouse | Intracerebroventricular (i.c.v.) | Not specified | Behavioral observation | Epileptic episodes observed at high doses. | [4] |

Proposed Mechanisms of Action and Signaling Pathways

The neuroexcitatory effects of M3G are not mediated by classical opioid receptors.[1] Instead, research points towards a complex interplay of non-opioid pathways.

Toll-Like Receptor 4 (TLR4) Signaling

A primary proposed mechanism involves the activation of the Toll-like receptor 4 (TLR4) complex, a key component of the innate immune system in the central nervous system.[9][10] M3G is thought to act as a ligand for the TLR4/MD-2 complex, triggering a downstream inflammatory cascade.[11] This activation in microglia and astrocytes leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which contribute to neuronal hyperexcitability and pain facilitation.[10][12]

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. A Modified Method for Intrathecal Catheterization in Rats [jove.com]

- 3. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that intrathecal this compound may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Transient allodynia pain models in mice for early assessment of analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient allodynia pain models in mice for early assessment of analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Seizures elicited by transcorneal 6 Hz stimulation in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Blood-Brain Barrier Permeability of Morphine-3-glucuronide (M3G)

Executive Summary: Morphine-3-glucuronide (M3G) is the major metabolite of morphine in humans. Despite its structural similarity to morphine and its other primary metabolite, morphine-6-glucuronide (M6G), M3G exhibits exceedingly poor permeability across the blood-brain barrier (BBB). This limited central nervous system (CNS) penetration is primarily attributed to its high hydrophilicity and its recognition by active efflux transport systems at the BBB. Quantitative studies in various animal models consistently demonstrate low brain-to-plasma concentration ratios and permeability-surface area products for M3G, significantly lower than those of the parent morphine molecule. A key mechanism restricting M3G's brain entry is a probenecid-sensitive efflux transporter, likely a member of the organic anion transporter (OAT) family. While M3G has minimal affinity for opioid receptors, it can induce neuroexcitatory effects, which are believed to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and molecular mechanisms governing M3G's interaction with the BBB, intended for researchers and professionals in drug development and neuroscience.

Introduction

Morphine remains a cornerstone for the management of severe pain. Its metabolism in the liver and brain primarily yields two glucuronidated metabolites: this compound (M3G) and morphine-6-glucuronide (M6G).[1][2] While M6G is an active opioid agonist that contributes to analgesia, M3G is considered inactive at opioid receptors and is associated with neuroexcitatory side effects such as hyperalgesia and myoclonus.[1][2][3] The clinical effects of these compounds are intrinsically linked to their ability to penetrate the blood-brain barrier (BBB), a dynamic and highly selective interface that protects the CNS.[1][2] M3G's limited ability to cross the BBB is a critical factor in its pharmacological profile. Understanding the quantitative and mechanistic basis of this restricted permeability is essential for predicting its CNS impact, especially in scenarios of altered BBB integrity or impaired renal clearance leading to M3G accumulation.

Quantitative Assessment of M3G Blood-Brain Barrier Permeability

The transport of M3G into the brain is severely restricted. This has been quantified across various species using several pharmacokinetic parameters, which are summarized below.

Table 1: In Vivo Permeability and Brain Uptake of M3G

This table presents key metrics that define the rate and extent of M3G transport from the blood into the brain parenchyma.

| Parameter | Species | Value | Comparison Compound | Comparison Value | Reference |

| Permeability-Surface Area (PS) Product | Rat | 0.14 µl min⁻¹ g⁻¹ | Morphine | 3.52 ± 0.61 µl min⁻¹ g⁻¹ | [4][5] |

| Rat | 0.14 µl min⁻¹ g⁻¹ | M6G | 0.11 ± 0.01 µl min⁻¹ g⁻¹ | [4] | |

| Brain Uptake (60 min post-i.v.) | Rat | 0.0060 ± 0.0003 %ID/g | M6G | 0.0030 ± 0.0005 %ID/g | [4] |

| Influx Clearance (CLin) | Rat | 0.11 µl min⁻¹ g⁻¹ | - | - | [5][6] |

| Efflux Clearance (CLout) | Rat | 1.15 µl min⁻¹ g⁻¹ | - | - | [5][6] |

*%ID/g: Percent of injected dose per gram of brain tissue.

Table 2: In Vivo Brain and CSF Concentration Ratios of M3G

These ratios reflect the steady-state or equilibrium distribution of M3G between the central and peripheral compartments. Ratios significantly less than one are indicative of poor penetration and/or active efflux from the CNS.

| Ratio | Species | Value | Condition | Reference |

| Total Brain-to-Plasma | Guinea Pig | 0.02 | Morphine administration | [5] |

| Mouse | 0.05 | Morphine administration | [5] | |

| Rat | 0.04 | M3G infusion | [5] | |

| CSF-to-Plasma | Rabbit | 0.06 | - | [5] |

| Unbound Brain ECF-to-Blood | Rat | 0.08 ± 0.02 | M3G infusion (control) | [5][6] |

| Rat | 0.16 ± 0.05 | M3G infusion with Probenecid | [5][6] | |

| Brain-to-Blood | - | 0.08 | Control | [1][2] |

| - | 0.16 | With Probenecid | [1][2] |

Mechanisms of M3G Transport at the Blood-Brain Barrier

M3G's chemical structure is highly hydrophilic, with a logD (pH 7.4) of -1.12, which inherently limits its capacity for passive diffusion across the lipid membranes of the BBB endothelial cells.[5] The pharmacokinetic data, particularly the unbound brain-to-blood concentration ratio of approximately 0.1, strongly suggest that active efflux transport is the dominant mechanism preventing M3G from accumulating in the brain.[5]

Role of Probenecid-Sensitive Efflux Transporters

The most compelling evidence for the specific transporters involved comes from studies using probenecid, a classic inhibitor of organic anion transporters (OATs). Co-administration of probenecid with M3G in rats was shown to double the steady-state concentration of unbound M3G in the brain extracellular fluid (ECF).[5][6] This demonstrates that a probenecid-sensitive transport system is critically involved in the BBB transport of M3G.[5][6] Interestingly, pharmacokinetic modeling suggested that probenecid's main influence was on increasing the influx clearance (from 0.11 to 0.17 µl min⁻¹ g-brain⁻¹), implying a complex interaction.[5][6] However, the net result is a significant increase in brain exposure.

P-glycoprotein (P-gp) Involvement

While P-glycoprotein (P-gp, or ABCB1) is a major efflux transporter at the BBB responsible for limiting the brain access of many xenobiotics, including morphine, its role in M3G transport appears to be minimal.[7] Studies have reported that the administration of a P-gp blocker did not alter the BBB transport of M3G, suggesting M3G is not a significant substrate for this pump.[5]

Caption: Figure 1: M3G Transport Across the Blood-Brain Barrier.

Experimental Protocols for Assessing M3G Permeability

The quantitative data presented in this guide were generated using specialized in vivo and in vitro experimental techniques.

In Vivo Methodologies

-

Intracerebral Microdialysis: This is a powerful technique for measuring unbound drug concentrations in the brain ECF of freely moving animals.[5][6]

-

Animal Preparation: A guide cannula is surgically implanted into the target brain region (e.g., striatum) of a rat. A second cannula is placed in a blood vessel (e.g., jugular vein) for drug administration and blood sampling.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.15 µl/min).[8]

-

Drug Administration: M3G is administered intravenously, often as an initial loading dose followed by a constant or programmed infusion to achieve steady-state plasma concentrations.[5]

-

Sample Collection: Dialysate from the brain probe and blood samples are collected at regular intervals.

-

Analysis: M3G concentrations in the dialysate and plasma are quantified using methods like HPLC-MS/MS.

-

Data Modeling: The resulting concentration-time data are used in pharmacokinetic models to calculate influx and efflux clearances across the BBB.[5][6]

-

-

Internal Carotid Perfusion Technique: This method, used in anesthetized rats, measures the initial rate of brain uptake.[4]

-

The external carotid artery is catheterized, and the common carotid artery is ligated.

-

A perfusate containing radiolabeled [³H]M3G and a vascular space marker is infused directly into the internal carotid artery for a short duration (e.g., 5 minutes).[4]

-

After perfusion, the animal is decapitated, and the brain is removed and analyzed for radioactivity.

-

The brain uptake is calculated and used to determine the permeability-surface area (PS) product.[4]

-

In Vitro Methodologies

While not specifically detailed for M3G in the provided literature, standard in vitro BBB models are crucial for screening and mechanistic studies.

-

Transwell Permeability Assay: This system uses a porous membrane insert to separate an upper (apical/luminal) and lower (basolateral/abluminal) chamber.[9]

-

Brain capillary endothelial cells (e.g., primary cells or immortalized lines like hCMEC/D3) are cultured on the membrane to form a confluent monolayer.[10][11] Co-culture with astrocytes or pericytes in the lower chamber can enhance barrier properties.[9]

-

M3G is added to the apical chamber.

-

Samples are taken from the basolateral chamber over time to measure the amount of M3G that has crossed the cell monolayer.

-

The apparent permeability coefficient (Papp) is calculated, providing a measure of the rate of transport.

-

Caption: Figure 2: Workflow for In Vivo Microdialysis Experiment.

Neuropharmacological Implications and Signaling

Despite its poor access to the CNS, M3G is implicated in centrally-mediated neuroexcitatory phenomena. This suggests that either the small amounts that do cross the BBB are sufficient to cause an effect, or that its effects are amplified under conditions of BBB compromise or high systemic accumulation (e.g., renal failure).

M3G has very low affinity for classical opioid receptors.[3] Instead, its excitatory effects are believed to be mediated by the innate immune system, specifically through the Toll-like receptor 4 (TLR4) complex, which is expressed on microglia and other CNS cells.[3][7][12]

The proposed signaling cascade is as follows:

-

Binding: M3G binds to the TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2).[3][7]

-

Pathway Activation: This binding initiates downstream intracellular signaling cascades. Key pathways activated include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7]

-

Proinflammatory Response: Activation of these pathways leads to the transcription and release of proinflammatory cytokines (e.g., TNF-α, IL-1β), which can enhance neuronal excitability and contribute to states of hyperalgesia, counteracting opioid-induced analgesia.[7]

Evidence for this pathway includes the finding that M3G-induced hyperalgesia is absent in TLR4 knockout mice.[3][7]

Caption: Figure 3: M3G-Induced Neuroinflammatory Signaling Pathway.

Conclusion

The blood-brain barrier permeability of this compound is exceptionally low. This is a consequence of its hydrophilic nature, which prevents passive diffusion, and, more significantly, its active removal from the brain endothelial cells by a probenecid-sensitive efflux transporter system. Quantitative assessments consistently confirm minimal brain penetration. While its direct access to the CNS is limited under normal physiological conditions, its ability to induce neuroexcitatory effects via TLR4 signaling highlights its potential clinical relevance, particularly in patients with compromised renal function or a disrupted BBB. For drug development professionals, M3G serves as a classic example of how active transport mechanisms at the BBB can profoundly limit the CNS exposure of an otherwise systemically abundant metabolite.

References

- 1. Morphine metabolism, transport and brain disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphine metabolism, transport and brain disposition | springermedizin.de [springermedizin.de]

- 3. Neuroexcitatory effects of this compound are dependent on Toll-like receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modelling of the blood-brain barrier transport of this compound studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modelling of the blood-brain barrier transport of this compound studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, Physiology and Behavior [frontiersin.org]

- 8. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroexcitatory effects of this compound are dependent on Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous synthesis of Morphine-3-glucuronide

An In-depth Technical Guide to the Endogenous Synthesis of Morphine-3-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of morphine and its metabolites in mammalian systems, independent of external administration, has been a subject of significant scientific investigation. It is now established that mammals, including humans, possess the capability for de novo synthesis of morphine.[1][2][3] this compound (M3G) is a major metabolite of this endogenously synthesized morphine.[4] The metabolic process responsible for this conversion is glucuronidation, a primary phase II metabolic pathway that facilitates the elimination of various compounds.[4] This guide provides a detailed overview of the complete biosynthetic pathway, from initial precursors to the formation of M3G, quantitative data on the enzymatic reactions, detailed experimental protocols for its study, and the physiological context of its activity.

Section 1: The Biosynthetic Pathway of Endogenous Morphine

The endogenous synthesis of morphine in mammals follows a complex, multi-step pathway that originates from the amino acid L-tyrosine.[1] This pathway shares striking similarities with the well-characterized biosynthesis in the opium poppy (Papaver somniferum).[3][5] The process begins with the conversion of L-tyrosine and proceeds through several key intermediates, ultimately yielding the morphinan skeleton.[1][2]

Key steps in the mammalian biosynthetic pathway have been demonstrated through isotopic labeling studies in human neuroblastoma cells and analysis of metabolites in animal models.[1][2] The pathway involves critical intermediates such as (S)-reticuline, salutaridine, and thebaine.[1][2][3] While the complete enzymatic machinery in mammals is still under investigation, evidence points to the existence of a functional pathway capable of producing morphine de novo.[1][2]

Caption: Endogenous morphine biosynthesis pathway in mammals.

Section 2: Glucuronidation of Morphine to this compound (M3G)

Once endogenous morphine is synthesized, it undergoes metabolism primarily through glucuronidation.[4] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are transmembrane glycoproteins located in the smooth endoplasmic reticulum.[6]

The glucuronidation of morphine occurs at its 3- and 6-hydroxyl positions, producing this compound (M3G) and Morphine-6-glucuronide (M6G), respectively.[4] The primary enzyme responsible for both reactions in humans is UGT2B7.[7][8] While other UGT isoforms (including UGT1A1, 1A3, 1A6, and 1A8) can catalyze the formation of M3G, only UGT2B7 is known to produce M6G.[9] The process involves the transfer of a glucuronic acid moiety from the co-substrate uridine diphosphate glucuronic acid (UDPGA) to the morphine molecule.[6]

Caption: Cellular mechanism of morphine glucuronidation to M3G.

Section 3: Quantitative Data

The kinetics of morphine glucuronidation by various UGT isoforms have been characterized, highlighting the primary role of UGT2B7. The data reveals differences in substrate affinity (Km) and catalytic efficiency among the enzymes capable of forming M3G.

Table 1: Enzyme Kinetics of M3G Formation by Human UGT Isoforms

| UGT Isoform | Apparent Km (mM) for M3G Formation | Notes |

| UGT1A1 | 37.4 | Catalyzes M3G formation.[9] |

| UGT1A3 | 2.6 | Catalyzes M3G formation.[9] |

| UGT1A6 | 10.6 | Catalyzes M3G formation.[9] |

| UGT1A8 | 14.1 | Catalyzes M3G formation.[9] |

| UGT1A9 | 4.8 | Catalyzes M3G formation.[9] |

| UGT1A10 | 11.2 | Catalyzes M3G formation.[9] |

| UGT2B7 | 0.42 (high-affinity) / 8.3 (low-affinity) | Exhibits atypical, biphasic kinetics.[9] It is the major isoform for morphine metabolism.[7][8] |

Data derived from studies using recombinant human UGTs.[9]

Table 2: Enzyme Kinetics of M6G Formation by Human UGT Isoforms

| UGT Isoform | Apparent Km (mM) for M6G Formation | Notes |

| UGT2B7 | 0.97 (high-affinity) / 7.4 (low-affinity) | The only isoform identified to form M6G.[9] Exhibits atypical kinetics.[9] |

| Other UGTs | No M6G formation detected | UGTs 1A1, 1A3, 1A6, 1A8, 1A9, and 1A10 do not catalyze this reaction.[9] |

Data derived from studies using recombinant human UGTs.[9]

Section 4: Experimental Protocols

Protocol 1: Quantification of M3G in Biological Samples via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of morphine and its glucuronide metabolites in biological matrices like plasma, serum, or urine.[10][11][12]

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (e.g., Sep-Pak) with methanol followed by water.[11]

-

Load the plasma or serum sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or low-concentration organic solvent) to remove interfering substances.

-

Elute Morphine, M3G, and M6G with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Column: ODS C18 analytical column (e.g., 100 x 4.6 mm).[11]

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like formic acid is typically used to achieve separation.[11] For example, a linear gradient from 4% to 70% acetonitrile.[11]

-

Flow Rate: 1.0 mL/min, with a post-column split to deliver a smaller flow (e.g., 20 µL/min) to the mass spectrometer.[11]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.[11]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[11][12]

-

Mass Transitions:

-

Quantification: Generate a calibration curve using standards of known concentrations. An internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and extraction variability.

-

Caption: Workflow for LC-MS/MS quantification of M3G.

Protocol 2: In Vitro Morphine Glucuronosyltransferase Activity Assay

This assay measures the enzymatic activity of UGTs (e.g., UGT2B7) in converting morphine to M3G using a biological matrix like human liver microsomes (HLM) or recombinant enzymes.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine a buffer (e.g., Tris-HCl), magnesium chloride (MgCl₂), and the enzyme source (HLM or recombinant UGT).

-

Add the substrate, morphine, at various concentrations to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction:

-

Start the reaction by adding the co-substrate, UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates proteins.[13]

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

The sample can be directly injected or may require further dilution or cleanup.

-

-

Analysis:

-

Quantify the amount of M3G produced using a validated LC-MS/MS method as described in Protocol 1.

-

Calculate the rate of formation (e.g., pmol/min/mg protein) to determine enzyme activity.

-

Caption: Experimental workflow for an in vitro UGT activity assay.

Section 5: Physiological Role and Signaling

While endogenous morphine acts on classical opioid receptors (mu, delta, kappa) to modulate pain and other physiological processes, its metabolite M3G has a distinct pharmacological profile.[14][15] M3G has very low affinity for opioid receptors and is not considered an opioid agonist.[16]

Instead, M3G has been shown to produce neuroexcitatory effects in rodents, such as hyperalgesia (increased pain sensitivity) and allodynia, which may counteract the analgesic effects of morphine. The relevance of these effects in humans at physiological concentrations is still debated.[17] Several studies suggest that M3G's effects might be mediated through non-opioid pathways, with Toll-like receptor 4 (TLR4) being a proposed target. Paradoxically, some studies indicate that the mu-opioid receptor (MOR) is still required for M3G to exert its effects, suggesting a complex interaction.

Caption: Proposed signaling interactions of endogenous morphine and M3G.

References

- 1. pnas.org [pnas.org]

- 2. Urinary excretion of morphine and biosynthetic precursors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the skeleton of the morphine molecule by mammalian liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. morphine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, Physiology and Behavior [frontiersin.org]

- 7. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of morphine, this compound, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of morphine, this compound and morphine-6-glucuronide in human serum by solid-phase extraction and liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]

- 13. Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endogenous morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morphine - Wikipedia [en.wikipedia.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. This compound, Physiology and Behavior | Graduate school of pain | EURIDOL [euridol.unistra.fr]

Initial Studies on the Biological Inactivity of Morphine-3-glucuronide as an Opioid Agonist: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document details the foundational experimental evidence establishing Morphine-3-glucuronide (M3G), a primary metabolite of morphine, as biologically inactive at classical opioid receptors. It consolidates data from key initial studies, outlines the experimental methodologies employed, and provides visual representations of the underlying biological and experimental processes.

Introduction

Morphine, the gold standard for managing severe pain, is extensively metabolized in the body, primarily in the liver, through glucuronidation.[1][2] This process yields two major metabolites: morphine-6-glucuronide (M6G) and this compound (M3G).[3] While M6G is a potent opioid agonist, contributing significantly to morphine's analgesic effects, initial pharmacological studies revealed that M3G does not share this activity.[1][2] In fact, M3G is now associated with non-opioid mediated neuroexcitatory effects, such as hyperalgesia and myoclonus, which may counteract morphine's analgesia.[1][3][4][5]

This guide focuses on the core experimental evidence that defined M3G's opioid profile: its negligible affinity for opioid receptors, its failure to activate G-protein signaling cascades, and its lack of analgesic effect in vivo.

Opioid Receptor Binding Affinity

The first critical step in assessing a compound's opioid activity is to determine its ability to bind to opioid receptors. Studies consistently demonstrate that M3G has a very low affinity for µ (mu), δ (delta), and κ (kappa) opioid receptors.[2][4] Early reports suggesting M3G possessed some affinity for µ-receptors were later clarified by studies demonstrating that these findings were likely the result of morphine contamination within the M3G samples used.[6] When high-purity M3G was analyzed, its apparent binding affinity decreased significantly, confirming its poor interaction with the receptor.[6]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinity (Ki) values for M3G in comparison to morphine and the standard µ-opioid agonist DAMGO. A higher Ki value indicates lower binding affinity.

| Compound | Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |

| This compound (M3G) | µ-opioid | > 10,000 nM | - | [2][4] |

| Morphine | µ-opioid | ~ 1.2 nM | Rat brain | [7] |

| DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | µ-opioid | ~ 0.5 - 15 nM | Rat brain / CHO-hMOR cells | [8][9] |

| Morphine-6-glucuronide (M6G) | µ-opioid | ~ 0.6 nM | Rat brain | [7] |

Note: Specific Ki values for M3G are often not reported numerically and are instead described as having "little-to-no affinity" or being above the highest tested concentrations (>10,000 nM).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of a test compound like M3G for the µ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of M3G by measuring its ability to compete with a radiolabeled ligand for binding to µ-opioid receptors.

Materials:

-

Receptor Source: Homogenized brain tissue (e.g., from sheep thalamus or rat) or membranes from cells expressing recombinant human µ-opioid receptors (CHO-hMOR).[6][8]

-

Radioligand: A high-affinity, selective µ-opioid agonist, such as [³H]-DAMGO.

-

Test Compound: this compound (M3G) of high purity.

-

Reference Compound: Morphine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.[9][10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, filtration apparatus (cell harvester with glass fiber filters), and a liquid scintillation counter.[10]

Procedure:

-

Membrane Preparation: Thaw and resuspend the receptor membranes in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: Prepare triplicate sets of tubes or wells for:

-

Total Binding: Contains assay buffer, radioligand ([³H]-DAMGO), and membrane suspension.

-

Non-specific Binding (NSB): Contains assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.

-

Competitive Binding: Contains assay buffer, radioligand, membrane suspension, and varying concentrations of the test compound (M3G) or reference compound (morphine).

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.[9][10]

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor (M3G).

-

Use non-linear regression to determine the IC50 value (the concentration of M3G that inhibits 50% of the specific binding of [³H]-DAMGO).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Activity: G-Protein Coupling

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins.[11][12] This activation is characterized by the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The [³⁵S]GTPγS binding assay is a functional test that measures this primary signaling event. A compound that binds to the receptor but does not trigger this GDP/GTP exchange is considered an antagonist or, if it has no effect, biologically inert at the receptor. Studies and pharmacological principles indicate that M3G, due to its inability to bind effectively, does not stimulate [³⁵S]GTPγS binding, confirming its lack of agonist activity.

Quantitative Data: [³⁵S]GTPγS Binding Assay

The table below illustrates the expected outcome for M3G in a GTPγS assay compared to a known agonist.

| Compound | Potency (EC50) | Efficacy (% Emax relative to DAMGO) | Reference |

| This compound (M3G) | No activity | 0% | Inferred from lack of binding/agonist activity |

| Morphine | ~100-200 nM | ~70-90% | [13][14] |

| DAMGO | ~10-50 nM | 100% (Reference Agonist) | [8][13] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol details the method for assessing G-protein activation following ligand binding.

Objective: To measure the ability of M3G to stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes containing µ-opioid receptors.

Materials:

-

Receptor Source: Cell membranes (e.g., CHO-hMOR) or rat brain homogenates.[8][13]

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Additives: GDP (to facilitate exchange), Mg²⁺, and NaCl.

-

Test Compound: M3G.

-

Reference Agonist: DAMGO or Morphine.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgSO₄, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.[13]

-

Equipment: Filtration apparatus and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 30 µM).[13]

-

Varying concentrations of the test compound (M3G) or reference agonist (DAMGO).

-

Membrane suspension.

-

-

Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the G-protein activation and binding reaction.

-

Incubation: Incubate at 30°C for 45-60 minutes.[13]

-

Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Subtract basal binding (no agonist) from agonist-stimulated binding to determine the net stimulation.

-

Plot the stimulated binding against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values. For M3G, no stimulation is expected.

-

In Vivo Analgesic Activity

The definitive test for an opioid agonist is its ability to produce analgesia in living organisms. When administered directly into the central nervous system (intracerebroventricularly or intrathecally) of rodents to bypass the blood-brain barrier, M3G fails to produce any analgesic effect.[1] This lack of effect in animal models of pain, such as the hot plate test, provides the final piece of evidence for its inactivity as a classical opioid.[15]

Data Presentation: In Vivo Analgesia (Hot Plate Test)

| Compound | Route of Administration | Analgesic Effect (Response Latency) | Reference |

| This compound (M3G) | Intracerebroventricular (i.c.v.) | No increase in latency; no analgesic activity | [1][15] |

| Morphine | Intracerebroventricular (i.c.v.) | Significant, dose-dependent increase in latency | [16] |

| Saline (Control) | Intracerebroventricular (i.c.v.) | Baseline latency | - |

Experimental Protocol: Hot Plate Test

This protocol describes a common method for assessing thermal pain response in rodents.

Objective: To evaluate the analgesic effect of M3G by measuring the reaction time of a rodent to a thermal stimulus.

Materials:

-

Subjects: Mice or rats.

-

Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 52-55°C) and a transparent cylinder to confine the animal.[17][18][19]

-

Test Compound: M3G, dissolved in a sterile vehicle (e.g., saline).

-

Reference Analgesic: Morphine.

-

Control: Vehicle (saline).

-

Administration Tools: Syringes for injection (e.g., for i.c.v. administration).

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[18][19]

-

Baseline Measurement: Place each animal on the hot plate (set to the desired temperature) and start a timer. Record the latency to the first nocifensive behavior, such as hind paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administration: Administer the test compound (M3G), reference drug (morphine), or vehicle to different groups of animals via the desired route (e.g., i.c.v.).

-

Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency again.[17]

-

Data Analysis:

-

Compare the post-treatment latencies to the baseline latencies for each group.

-

Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in response latency between the M3G-treated group, the morphine-treated group, and the vehicle-treated control group. An effective analgesic will significantly increase the response latency.

-

Mandatory Visualizations

Signaling Pathway of a µ-Opioid Receptor Agonist

Caption: Simplified µ-opioid receptor signaling cascade initiated by an agonist versus M3G.

Experimental Workflow for Competitive Radioligand Binding

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Logical Framework for M3G's Opioid Inactivity

Caption: The convergence of evidence leading to the classification of M3G.

Conclusion

The initial characterization of this compound established a clear pharmacological profile distinct from its parent compound, morphine, and its sister metabolite, M6G. A confluence of evidence from foundational experimental techniques demonstrates that M3G is biologically inactive as a classical opioid agonist. It exhibits exceedingly poor affinity for opioid receptors, fails to initiate the canonical G-protein signaling cascade, and does not produce analgesia in vivo. These findings are crucial for understanding the complete pharmacology of morphine, interpreting clinical outcomes, and guiding the development of novel analgesics. Subsequent research has further defined M3G's role as a neuroexcitatory agent, contributing to adverse effects through non-opioid mechanisms.

References

- 1. Morphine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships among morphine metabolism, pain and side effects during long-term treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that intrathecal this compound may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The apparent affinity of this compound at mu1-opioid receptors results from morphine contamination: demonstration using HPLC and radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: silent regulator of morphine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. maze.conductscience.com [maze.conductscience.com]

A Historical Perspective on Morphine-3-glucuronide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, the gold standard for managing severe pain for over two centuries, undergoes extensive metabolism in the body, primarily through glucuronidation. This process yields two major metabolites: morphine-6-glucuronide (M6G) and morphine-3-glucuronide (M3G). While M6G exhibits potent analgesic properties, often exceeding those of morphine itself, M3G has emerged as a molecule with a contrasting and complex pharmacological profile. Initially considered an inactive byproduct, research beginning in the 1970s has progressively unveiled its role as a biologically active compound with significant neuroexcitatory effects. This technical guide provides a comprehensive historical perspective on M3G research, detailing its discovery, the evolution of our understanding of its effects, and the experimental methodologies that have been pivotal in this journey.

Historical Milestones in M3G Research

The journey to understand M3G has been marked by a gradual shift from viewing it as an inert metabolite to recognizing its active and often problematic role in opioid therapy.

-

1970s: Initial Identification and Biological Activity: Following the establishment of morphine's metabolic pathways, M3G was identified as its most abundant metabolite. Early studies in the 1970s began to challenge the assumption of its inactivity, with initial reports suggesting that M3G might possess biological activity distinct from morphine.

-

1980s: Unveiling Neuroexcitatory Properties: A pivotal moment in M3G research occurred in the 1980s with the demonstration of its neuroexcitatory effects in rodents. Intracerebroventricular (i.c.v.) and intrathecal (i.t.) administration of M3G was shown to induce a range of excitatory behaviors, including hyperalgesia (increased sensitivity to pain), allodynia (pain in response to a normally non-painful stimulus), myoclonus (involuntary muscle twitching), and at high doses, seizures.[1] These findings suggested that M3G could be responsible for some of the adverse side effects observed in patients receiving high doses of morphine.

-

1990s-2000s: Elucidating Mechanisms of Action: With its excitatory properties established, the focus of research shifted towards understanding the underlying mechanisms. A key finding was M3G's very low affinity for classical opioid receptors, indicating that its effects were not mediated through the same pathways as morphine.[2] This led to the investigation of other potential targets. The debate also intensified regarding the clinical relevance of M3G's effects, with more consistent observations in animal models compared to human studies.

-